![molecular formula C18H18ClN7O2 B2551211 4-[4-(3-Chlorophenyl)piperazin-1-yl]-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidine CAS No. 1001502-66-4](/img/structure/B2551211.png)

4-[4-(3-Chlorophenyl)piperazin-1-yl]-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

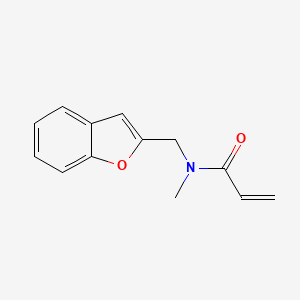

The compound "4-[4-(3-Chlorophenyl)piperazin-1-yl]-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidine" is a synthetic molecule that appears to be related to a class of compounds with potential pharmacological properties. The structure suggests the presence of a pyrimidine core, substituted with a piperazine ring and nitropyrazole moiety, which could be indicative of a molecule designed for biological activity.

Synthesis Analysis

The synthesis of related pyrimidine derivatives has been described in the literature. For instance, a series of 4-piperazinopyrimidines with a methylthio substituent at the 5-position of the pyrimidine ring were synthesized from 2,4,6-trichloropyrimidine by nucleophilic attack of amines . Another related synthesis involved the creation of 6-chloro-2,4-diaminopyrimidines, which were tested as inhibitors of spiroperidol binding, indicating a method for attaching various substituents to the pyrimidine core . Although the exact synthesis of the compound is not detailed, these papers provide insight into possible synthetic routes that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can significantly influence their biological activity. X-ray diffraction and computational methods such as PCILO have been used to analyze the structure of similar compounds . The molecular structure of a related compound, tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate, was determined, revealing the conformation of the piperazine ring and the dihedral angles between the pyrimidine and phenyl rings . These analyses are crucial for understanding the three-dimensional conformation of the compound, which is essential for its interaction with biological targets.

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives can be explored through their interactions with various reagents. For example, 4-nitrophenyl-1-piperidinostyrene reacts with aromatic diazonium salts to form arylhydrazonals, which can further react to yield various heterocyclic compounds . This suggests that the nitro group in the compound of interest could potentially engage in similar chemical reactions, leading to a diverse range of derivatives with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their substituents. For instance, the synthesis of 2-chloro-4-(3-nitrophenoxy) thieno[3,2-d]pyrimidine involved optimizing the reaction conditions to improve yield, indicating that factors such as temperature and solvent choice can significantly affect the synthesis of such compounds . These properties are important for the compound's solubility, stability, and overall suitability for use as a pharmacological agent.

Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Properties

Compounds with structural similarities to the specified chemical have been synthesized and assessed for a wide range of pharmacological properties. For instance, a study on 4-piperazino-5-methylthiopyrimidines highlighted their potential in antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic applications, with specific compounds selected for clinical investigations due to their potent antiemetic activity (Mattioda et al., 1975).

Antiproliferative Activity Against Cancer Cell Lines

New derivatives, including 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one , were synthesized and evaluated for their antiproliferative effect against various human cancer cell lines. Notably, certain compounds within this series demonstrated promising activity, suggesting potential as anticancer agents (Mallesha et al., 2012).

Novel Synthetic Pathways

Research into N,N′-bis(5-nitro-6-pyrimidiny;) derivatives of piperazine has developed methodologies for their synthesis, offering pathways for creating dialkylamino derivatives. This work contributes to the broader field of heterocyclic chemistry and its applications in developing pharmacologically active molecules (Makarov et al., 1994).

Antimicrobial and Anticonvulsant Activities

Compounds incorporating piperazine derivatives, such as 3‐Hydroxy‐6‐methyl‐2‐substituted 4H‐Pyran‐4‐one derivatives , have been synthesized and evaluated for their potential anticonvulsant and antimicrobial activities. This research indicates the therapeutic potential of these compounds in treating infections and convulsions (Aytemir et al., 2004).

Molecular Interactions and Structural Analysis

Studies on compounds such as tert-Butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate have provided insights into molecular interactions and structural conformations, contributing to the understanding of how molecular structure affects biological activity (Anthal et al., 2018).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN7O2/c1-13-9-17(22-18(21-13)25-12-16(11-20-25)26(27)28)24-7-5-23(6-8-24)15-4-2-3-14(19)10-15/h2-4,9-12H,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QURULXVRCUSDFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])N3CCN(CC3)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(3-Chlorophenyl)piperazin-1-yl]-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethylphenyl)-2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2551129.png)

![3-(3-chlorobenzyl)-9-(3,4-dimethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2551130.png)

![Lithium 5-fluoro-1-isobutyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2551132.png)

![N-(2-(6-(isopropylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2551133.png)

![4-Methyl-3-[(2-methylphenyl)sulfonyl]-2-[(2-methyl-2-propenyl)oxy]-6-phenylpyridine](/img/structure/B2551135.png)

![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-chloro-2,5-dimethoxybenzenesulfonamide](/img/structure/B2551143.png)

![(4-chlorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2551147.png)

![6-(Cyclopropylmethoxy)imidazo[1,2-b]pyridazine](/img/structure/B2551149.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2551150.png)